(S)-2-Amino-3-phenoxypropanoic acid
Overview
Description
(S)-2-Amino-3-phenoxypropanoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Phenolic Acids and Diet
Phenolic acids are secondary plant metabolites with potential protective effects against oxidative stress, inflammation, and cancer. A comprehensive study on the intake of phenolic acids across European countries highlighted significant variations in intake levels, largely influenced by regional dietary patterns. Coffee, fruits, vegetables, and nuts were identified as primary sources of phenolic acids in the diet. The study underscored the importance of understanding dietary patterns and their association with health outcomes (Zamora-Ros et al., 2013).
Metabolomics and Diabetes
A multiplatform metabolomics study focusing on diabetes research revealed the potential of metabolomics in identifying novel metabolites associated with diabetes. The study emphasized the perturbation of metabolic pathways linked to kidney dysfunction, lipid metabolism, and gut microflora interaction in individuals with diabetes (Suhre et al., 2010).
Absorption and Metabolism of Dietary Phenols
Research on the absorption of hydroxycinnamic acids from high-bran breakfast cereals in humans revealed that these compounds are absorbed but in limited quantities. The study's findings contribute to the understanding of the bioavailability of dietary phenols and their potential health implications (Kern et al., 2003).
Metabolic Impact of Red Wine and Grape Polyphenols
A controlled study investigated the exogenous and endogenous metabolic effects of red wine and grape juice extracts consumption. The study provided insights into how these polyphenols might influence microbial protein fermentation and amino acid metabolism, hinting at the complex interactions between dietary polyphenols and human metabolism (Jacobs et al., 2012).
Properties
IUPAC Name |
(2S)-2-amino-3-phenoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBDLDSXPJLCFK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708046 | |
Record name | O-Phenyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24807-63-4 | |
Record name | O-Phenyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.